
1-Hydroxyoct-7-EN-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxyoct-7-EN-4-one is an organic compound with the molecular formula C8H14O2 It features a hydroxyl group (-OH) and a ketone group (C=O) within its structure, making it a versatile molecule in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxyoct-7-EN-4-one can be synthesized through various organic reactions. One common method involves the oxidation of 1-octen-4-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For instance, the use of metal catalysts like palladium or platinum can facilitate the selective oxidation of 1-octen-4-ol to produce the compound efficiently. The choice of solvent and reaction temperature are crucial factors in optimizing the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxyoct-7-EN-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-octenoic acid.
Reduction: Formation of 1-octen-4-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxyoct-7-EN-4-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Hydroxyoct-7-EN-4-one involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-7-octen-4-one: Similar structure but with different positional isomers.
1-Hydroxy-7-octen-3-one: Another positional isomer with distinct reactivity.
1-Hydroxy-7-octen-2-one: Differing in the position of the ketone group.
Uniqueness: 1-Hydroxyoct-7-EN-4-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
121723-80-6 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-hydroxyoct-7-en-4-one |
InChI |
InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h2,9H,1,3-7H2 |
InChI-Schlüssel |
VTUMZIFGQBQRIX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(=O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


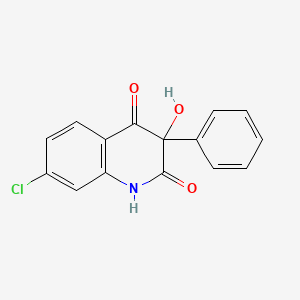
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
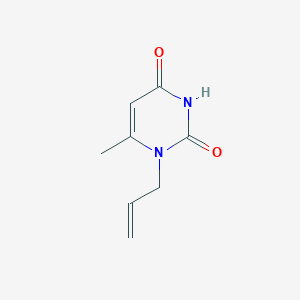

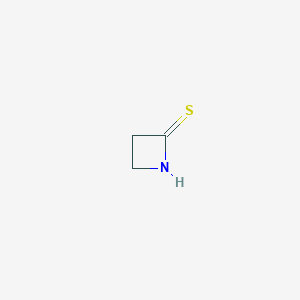

![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
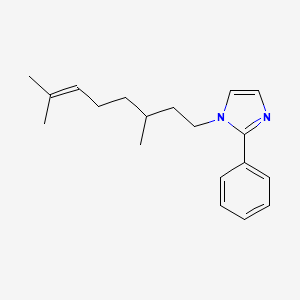
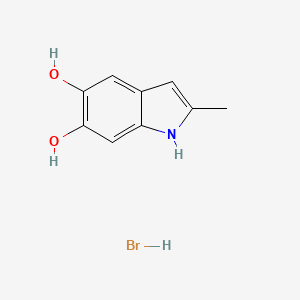


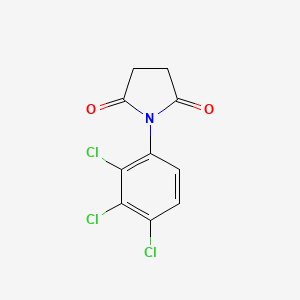
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)
